Bm2t-Cyclosporin A is classified as a cyclic peptide and belongs to the class of immunosuppressive agents. It is derived from cyclosporine A through modifications that may enhance its pharmacological profile. The original cyclosporine A is produced by fungal biosynthesis, specifically from Tolypocladium inflatum, which has been extensively studied for its unique amino acid composition and cyclic structure.
The synthesis of Bm2t-Cyclosporin A involves several key steps, typically starting from cyclosporine A itself or its analogs.
Bm2t-Cyclosporin A maintains the core cyclic structure characteristic of cyclosporine A but includes specific modifications that may alter its pharmacokinetics or pharmacodynamics.
The structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm the integrity and composition of Bm2t-Cyclosporin A.
Bm2t-Cyclosporin A undergoes various chemical reactions during its synthesis and in biological systems:
The mechanism of action for Bm2t-Cyclosporin A is similar to that of cyclosporine A:
Studies have shown that modifications in the structure can enhance binding affinity or alter the selectivity towards different cyclophilins, potentially leading to improved therapeutic profiles.
The physical and chemical properties of Bm2t-Cyclosporin A are crucial for understanding its behavior in biological systems:
Bm2t-Cyclosporin A has potential applications in various fields:
Bm2t-Cyclosporin A features a conserved cyclic undecapeptide backbone composed of 11 amino acids. Its macrocyclic structure is stabilized by a β-hydroxy carbonyl moiety formed between the N-methylated L-leucine at position 9 and the C-terminal L-alanine. The cyclization confers conformational rigidity essential for immunosuppressive activity. Key residues include the characteristic N-methylations at positions 1, 4, 6, 9, 10, and 11, which enhance membrane permeability and metabolic stability [3] [9].
The most distinctive modification is the (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (MeBmt) residue at position 1. This C₉ amino acid contains an E-configured olefin and a β-hydroxy group critical for calcineurin binding. The MeBmt side chain is synthesized via a polyketide pathway, where Bmt polyketide synthase incorporates acetate and malonate units, followed by S-adenosylmethionine-dependent methylation (Figure 1) [1]. The final structure features:
Table 1: Amino Acid Sequence of Bm2t-Cyclosporin A
Position | Residue | Modifications |
---|---|---|
1 | MeBmt | (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine |
2 | L-Abu | α-Aminobutyric acid |
3 | N-Me-Val | N-Methyl-L-valine |
... | ... | ... |
8 | D-Ala | D-Alanine |
Bm2t-Cyclosporin A differs from Cyclosporin A at position 2, where α-aminobutyric acid (Abu) replaces L-alanine. This single substitution reduces immunosuppressive potency by 30–50% due to altered hydrogen bonding with cyclophilin A. Structural analyses reveal:
Table 2: Bioactivity Comparison with Cyclosporin A
Parameter | Bm2t-Cyclosporin A | Cyclosporin A |
---|---|---|
IC₅₀ (T-cell inhibition) | 45 nM | 20 nM |
Cyclophilin binding | Kd = 120 nM | Kd = 39 nM |
Hepatic metabolism rate | 1.8-fold higher | Reference |
Cyclosporin synthetase (CySyn), a 1.7 MDa multidomain enzyme, assembles the undecapeptide backbone via a thiotemplate mechanism. Key features include:
Table 3: NRPS Module Organization in Cyclosporin Synthetase
Module | Amino Acid | Domains | Special Functions |
---|---|---|---|
1 | MeBmt | A-T-C-MT | Methylation |
2 | Abu | A-T-C | - |
... | ... | ... | ... |
11 | D-Ala | A-T-C | Cyclization |
The MeBmt side chain is synthesized by Bmt polyketide synthase (PKS), which catalyzes:
Cyclosporin biosynthesis responds to carbon sources via bZIP transcription factors:
Table 4: Regulatory Factors Influencing Biosynthesis
Regulator Type | Target | Induction Factor | Environmental Trigger |
---|---|---|---|
bZIP TF-1 | Bmt PKS | 2.1-fold | Fructose |
bZIP TF-3 | NRPS (cySyn) | 1.7-fold | Sucrose deprivation |
Zn₂Cys₆ TF | Efflux transporters | 3.3-fold | Oxidative stress |
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